molecular formula C5H4Cl2N4S B3017710 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride CAS No. 2225144-27-2

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride

Cat. No.: B3017710
CAS No.: 2225144-27-2
M. Wt: 223.08
InChI Key: FLYXUTLDNWPIHL-UHFFFAOYSA-N
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Description

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine hydrochloride is a heterocyclic compound featuring a fused thiazole-pyrimidine core with a chloro substituent at position 2 and an amine group at position 3. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves multi-step reactions, including diazotation and substitution, as seen in related thiazolo-pyrimidine derivatives .

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S.ClH/c6-4-9-3-2(11-4)1-8-5(7)10-3;/h1H,(H2,7,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYXUTLDNWPIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=C(S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.

Scientific Research Applications

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolo-Triazine Derivatives

A structurally related compound, 4-chloro[1,3]thiazolo[4,5-d][1,2,3]triazine , replaces the pyrimidine ring with a triazine system. Key differences include:

  • Reactivity : The triazine ring introduces additional nitrogen atoms, increasing electrophilic reactivity compared to the pyrimidine-based target compound. This makes triazine derivatives more prone to nucleophilic substitution reactions .
  • Applications : Triazine derivatives are often utilized as intermediates in agrochemicals, whereas pyrimidine-based compounds like the target are explored for antimicrobial and kinase-inhibitory properties .
Property 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine HCl 4-Chloro[1,3]thiazolo[4,5-d][1,2,3]triazine
Core Structure Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]triazine
Key Substituents Cl (position 2), NH₂ (position 5) Cl (position 4)
Reactivity Moderate electrophilicity High electrophilicity
Biological Activity Antimicrobial (inferred) Agrochemical intermediates

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds like thiazolo[3,2-a]pyrimidine differ in ring fusion positions (3,2-a vs. 4,5-d), altering electronic distribution:

  • Synthetic Routes : Thiazolo[3,2-a]pyrimidines are synthesized via cyclization of pyrimidine-thione precursors, whereas the target compound may require Friedländer or diazotation pathways .
  • Bioactivity : Derivatives such as isoxazolo[4,5-d]thiazolo[2,3-a]pyrimidine exhibit antimicrobial activity, suggesting that the target’s chloro-amine substituents could enhance similar properties .

Thiazolium-Pyrimidine Salts

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride hydrochloride (a thiamine impurity) contrasts with the target compound:

  • Structure : Contains a positively charged thiazolium ring and multiple chloride ions, unlike the neutral thiazolo-pyrimidine core of the target .
  • Function : Serves as a pharmaceutical impurity, highlighting the importance of regiochemical control during synthesis to avoid byproducts .
Property Target Compound Thiazolium-Pyrimidine Salt
Charge Neutral (HCl salt) Positively charged (thiazolium)
Solubility High (due to HCl) Moderate (complex chloride ions)
Application Drug candidate Impurity in thiamine formulations

Biological Activity

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 2-position of the thiazole and an amine group at the 5-position of the pyrimidine. This unique configuration enhances its solubility and reactivity, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains, suggesting its potential use as an antibacterial agent. Studies have demonstrated its ability to inhibit the growth of bacteria and fungi, although specific mechanisms remain under investigation.
  • Anticancer Properties : this compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • A549 (lung cancer)
    These studies reported significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines. The mechanism of action may involve inhibition of DNA topoisomerase II, leading to DNA damage and subsequent cell death .
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. It inhibits cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. In vitro studies have shown that it can effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chlorine atom at the 2-position enhances its interaction with biological targets.
  • The amine group at the 5-position contributes to increased solubility and reactivity.

These features differentiate it from other thiazolopyrimidine derivatives and suggest that modifications could yield compounds with enhanced efficacy or selectivity for specific targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation Against Cancer Cell Lines :
    • A study synthesized various derivatives of thiazolo[4,5-d]pyrimidines and evaluated their antiproliferative activities against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
  • Anti-inflammatory Activity Assessment :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation compared to controls. The SAR analysis indicated that specific substitutions on the thiazole ring were essential for enhancing anti-inflammatory activity .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueReference
AnticancerMCF-7Not specified
HCT-116Not specified
A549Not specified
Anti-inflammatoryCOX-2 Inhibition0.04 μmol
AntimicrobialVarious Bacterial StrainsNot specified

Q & A

Q. What are the standard synthetic routes for 2-chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. Key methods include:

  • Cycloacylation of enamines : Reacting enamines (e.g., 6-aminouracils) with chlorocarbonylsulfenyl chloride (ClC(O)SCl) under anhydrous conditions to form the thiazolo[4,5-d]pyrimidine core .
  • Aza-Wittig and tandem cyclization : Using iminophosphorane intermediates with alkylamines to construct the fused thiazole-pyrimidine system. This method requires strict control of temperature (reflux in THF or dioxane) and stoichiometric bases like triethylamine to avoid side reactions .
  • Chlorination of precursors : Treatment of hydroxyl or amino precursors with POCl₃ in the presence of dimethylaniline at 105–110°C to introduce the chloro substituent .
    Yield optimization : Excess POCl₃ (3–5 eq.) and prolonged reflux (3–6 h) improve chlorination efficiency, but may degrade sensitive functional groups.

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chloro at C2, amine at C5) and confirm ring fusion patterns. For example, downfield shifts (~δ 8.5–9.0 ppm) in ¹H NMR indicate aromatic protons in the thiazolo-pyrimidine system .
  • LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ = 262.0888 for C₈H₅ClN₄S) and detects impurities .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in derivatives like 6-(4-fluorophenethyl)-7-imino-oxadiazole .

Advanced Research Questions

Q. How does the reactivity of the chloro substituent impact derivatization, and what strategies mitigate competing side reactions?

The C2-chloro group is susceptible to nucleophilic substitution but exhibits variable reactivity depending on electronic effects:

  • Electron-withdrawing effects : The adjacent thiazole nitrogen deactivates the chloro group, requiring harsh conditions (e.g., NaNH₂ in DMF at 120°C) for displacement with amines or thiols .
  • Competing ring-opening : Under strongly basic conditions (e.g., NaOH/EtOH), the thiazolo ring may hydrolyze, necessitating pH control (pH 7–8) and low-temperature protocols .
    Mitigation : Protecting the amine group at C5 via acetylation or Boc protection prior to substitution reduces side reactions .

Q. How can conflicting bioactivity data for thiazolo[4,5-d]pyrimidine derivatives be reconciled in structure-activity relationship (SAR) studies?

Discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) arise from:

  • Substituent positioning : Derivatives with electron-donating groups (e.g., methyl at C7) enhance antimicrobial activity by increasing lipophilicity, while bulky aryl groups at C5 favor adenosine receptor antagonism .
  • Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) affect IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) improve cross-study comparability .
    SAR strategy : Systematic substitution at C2, C5, and C7 with controlled logP (1.5–3.5) and topological polar surface area (60–90 Ų) balances potency and bioavailability .

Q. What experimental design principles optimize the synthesis of novel analogs with improved pharmacokinetic properties?

  • Parallel synthesis : Use automated reactors to vary substituents (e.g., alkyl, aryl, heteroaryl) at C2 and C5 while maintaining fixed reaction conditions (e.g., 80°C, 12 h in DMF) .
  • In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding to target proteins (e.g., COX-2 or A2A adenosine receptors) before synthesis .
  • Metabolic stability : Introduce fluorine at C7 or replace the thiazole sulfur with sulfone to reduce CYP450-mediated oxidation .

Methodological Recommendations

  • Synthetic reproducibility : Use anhydrous solvents (e.g., THF over dioxane) to prevent hydrolysis of intermediates .
  • Data validation : Cross-reference NMR assignments with calculated chemical shifts (e.g., ACD/Labs) to confirm regiochemistry .
  • Contradiction analysis : Employ HPLC-PDA to trace impurities in bioassays, as minor byproducts (<1%) can skew activity results .

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